

Ir-Mo Oxides Outperform Pure Iridium Oxide in Oxygen Evolution Reaction

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Compound of Interest

Compound Name: Iridium--molybdenum (3/1)

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A comparative analysis of recent experimental data reveals that Iridium-Molybdenum (Ir-Mo) mixed metal oxides exhibit superior performance over pure Iridium Oxide (IrO_2) as electrocatalysts for the Oxygen Evolution Reaction (OER), a critical process in water electrolysis for hydrogen production. The enhanced activity, demonstrated by lower overpotentials and higher mass activity, positions Ir-Mo oxides as a promising alternative to reduce the reliance on the scarce and expensive iridium.

Researchers are continuously seeking more efficient and durable catalysts to drive the sluggish kinetics of the OER. While IrO_2 has been the state-of-the-art catalyst in acidic environments due to its relatively good activity and stability, its high cost is a significant barrier to large-scale green hydrogen production. The incorporation of molybdenum into the iridium oxide structure has emerged as a successful strategy to boost catalytic performance and potentially reduce the overall iridium loading.

Performance Under Scrutiny: A Quantitative Comparison

Experimental findings consistently show that Ir-Mo oxides require less energy to drive the OER. For instance, Ir-Mo oxide (IrMoOx) nanofibers have demonstrated an overpotential of 267 mV at a current density of 10 mA cm^{-2} , which is significantly lower than that of bare Iridium Oxide (IrOx) at 333 mV and commercial IrO_2 at 330 mV[1]. An even more impressive performance was observed with an optimized Ir-Mo catalyst, which achieved an overpotential of just 262 mV under the same conditions[2].

Beyond overpotential, the mass activity of the catalyst, which indicates the efficiency of the noble metal used, is a crucial metric. An optimized Ir-Mo catalyst has been reported to exhibit a remarkable mass activity of 501 A g^{-1} of Iridium at an overpotential of 300 mV. This is an order of magnitude higher than that of commercial Ir black, highlighting the potential for significant reductions in the amount of iridium required in electrolyzers[2].

In terms of reaction kinetics, the Tafel slope is a key indicator, with a lower value suggesting faster kinetics. An Ir-Mo based catalyst has been reported with a Tafel slope of 44 mV dec^{-1} , indicating favorable reaction kinetics[1]. While direct side-by-side comparisons with pure IrO_2 in the same study are not always available, this value is competitive and, in some cases, superior to those reported for pure IrO_2 under similar conditions.

Regarding long-term performance, IrMoOx nanofibers have shown promising stability, with only slight degradation in current density observed after 30 hours of continuous operation[1].

Here is a summary of the key performance metrics:

Catalyst	Overpotential @ 10 mA cm^{-2} (mV)	Mass Activity @ 300 mV ($\text{A g}^{-1} \text{ Ir}$)	Tafel Slope (mV dec^{-1})	Stability
Ir-Mo Oxide Nanofibers	267[1]	-	44[1]	Slight degradation after 30h[1]
Optimized Ir-Mo Oxide	262	501	-	-
Bare Iridium Oxide (IrO_x)	333[1]	-	-	-
Commercial IrO_2	330[1]	-	-	-

Experimental Pathways to Superior Catalysts

The synthesis of these advanced Ir-Mo oxide catalysts often involves techniques that allow for precise control over the material's structure and composition at the nanoscale. A common and effective method is the electrospinning-calcination strategy, which produces nanofibrous

materials with high surface area and porosity, facilitating efficient electrolyte access to the active sites.

Detailed Experimental Protocol: Synthesis of Ir-Mo Oxide Nanofibers

The following is a representative protocol for the synthesis of Ir-Mo oxide nanofibers via electrospinning followed by calcination:

- Precursor Solution Preparation:
 - Dissolve Iridium(III) chloride hydrate ($\text{IrCl}_3 \cdot x\text{H}_2\text{O}$) and Ammonium molybdate tetrahydrate ($(\text{NH}_4)_6\text{Mo}_7\text{O}_{24} \cdot 4\text{H}_2\text{O}$) in a solvent mixture, typically composed of N,N-Dimethylformamide (DMF) and ethanol.
 - Add a polymer, such as polyvinylpyrrolidone (PVP), to the solution to provide the necessary viscosity for electrospinning.
 - Stir the solution vigorously for several hours at room temperature to ensure a homogeneous mixture.
- Electrospinning:
 - Load the precursor solution into a syringe equipped with a metallic needle.
 - Apply a high voltage (typically 15-20 kV) between the needle tip and a grounded collector plate placed at a specific distance (e.g., 15-20 cm).
 - Maintain a constant flow rate of the solution using a syringe pump. The electrostatic forces will overcome the surface tension of the solution, ejecting a continuous jet that solidifies into nanofibers on the collector.
- Calcination:
 - Carefully collect the as-spun nanofiber mat from the collector.

- Place the mat in a tube furnace and heat it in an air atmosphere to a specific temperature (e.g., 400-600 °C) for a set duration (e.g., 2-4 hours). This process removes the polymer template and promotes the formation of the crystalline Ir-Mo oxide phase.
- Allow the furnace to cool down naturally to room temperature.

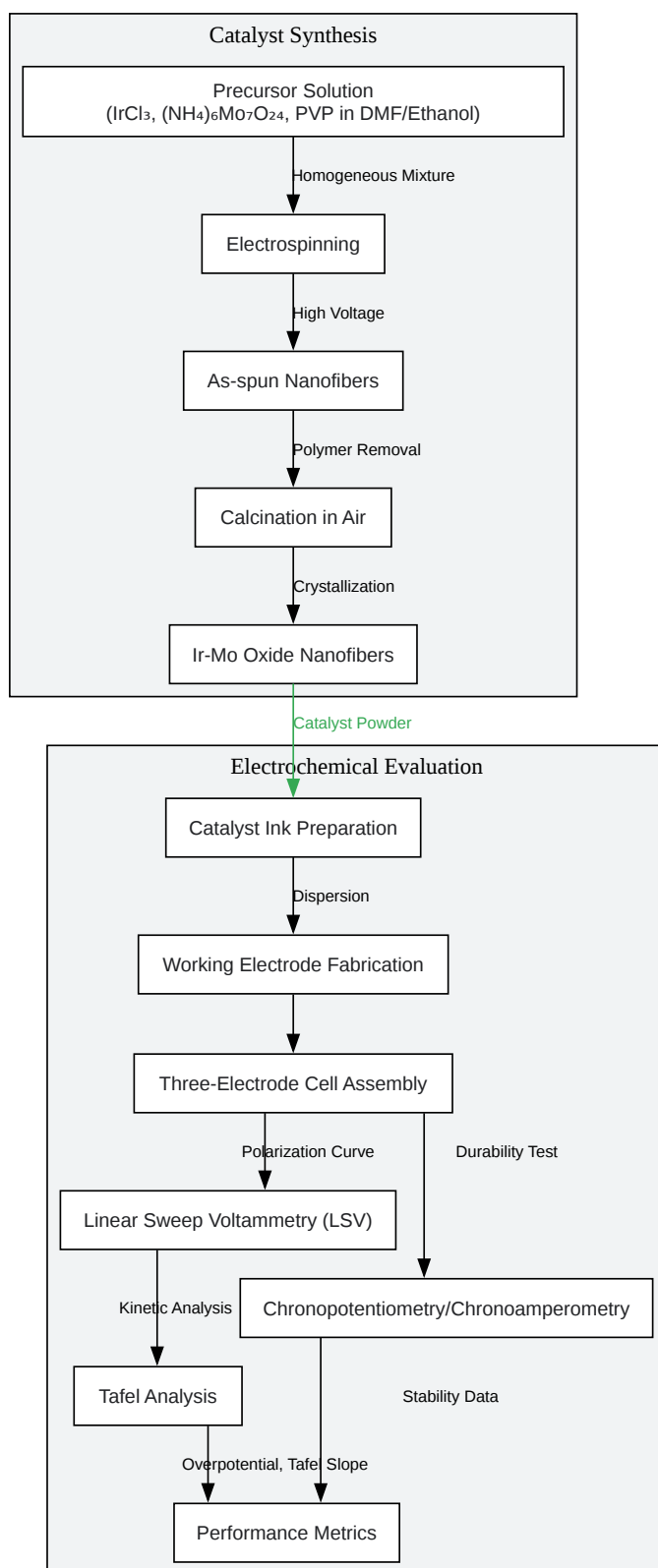
Electrochemical Characterization Protocol

The performance of the synthesized Ir-Mo oxide catalysts is typically evaluated in a standard three-electrode electrochemical cell using the following procedures:

- Working Electrode Preparation:
 - Disperse a known amount of the catalyst powder in a solution containing a solvent (e.g., isopropanol and water mixture) and a binder (e.g., Nafion® solution).
 - Sonify the mixture to form a homogeneous catalyst ink.
 - Drop-cast a specific volume of the ink onto a glassy carbon or other suitable substrate electrode and allow it to dry.
- Electrochemical Measurements:
 - Use a platinum wire as the counter electrode and a reference electrode (e.g., Ag/AgCl or a reversible hydrogen electrode - RHE).
 - Conduct all measurements in an acidic electrolyte, such as 0.5 M H₂SO₄.
 - Perform Linear Sweep Voltammetry (LSV) at a slow scan rate (e.g., 5 mV s⁻¹) to record the polarization curve and determine the overpotential required to reach a specific current density (e.g., 10 mA cm⁻²).
 - Derive the Tafel slope from the linear region of the Tafel plot (overpotential vs. log of current density).
 - Assess the stability of the catalyst through chronopotentiometry or chronoamperometry, where a constant current or potential is applied for an extended period, and the change in potential or current is monitored.

Visualizing the Path to Performance Evaluation

The following diagram illustrates a typical workflow for the synthesis and electrochemical evaluation of Ir-Mo oxide OER catalysts.



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